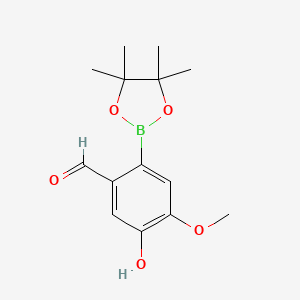

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO4. This compound is notable for its unique structure, which includes a benzaldehyde core substituted with hydroxy, methoxy, and dioxaborolan groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to promote the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to its functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and other interactions, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but lacks the hydroxy and methoxy groups.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxy group and dioxaborolan but lacks the benzaldehyde core.

Uniqueness

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various synthetic applications and research fields.

Actividad Biológica

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₉BO₄

- Molecular Weight : 262.11 g/mol

- CAS Number : 1196474-59-5

The structure includes a benzaldehyde moiety substituted with a tetramethyl-1,3,2-dioxaborolane group, which is known for its utility in organic synthesis and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The dioxaborolane group can act as a boron-based electrophile, which may inhibit certain enzymes involved in metabolic processes.

- Antioxidant Properties : The hydroxyl and methoxy groups contribute to its potential antioxidant activity by scavenging free radicals.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Research has shown that related compounds can inhibit the proliferation of cancer cells such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated IC₅₀ values in the low micromolar range, indicating potent activity against cancer cell lines while showing reduced toxicity towards normal cells .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through caspase activation. For example, a study noted an increase in caspase 9 levels in treated samples compared to controls .

Antimicrobial Activity

Some derivatives of benzaldehyde compounds have shown antimicrobial effects against various pathogens:

- Inhibition of Bacterial Growth : Compounds structurally related to this compound have been tested against multi-drug resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) were reported in the range of 0.5–8 μg/mL for effective derivatives .

Study on Anticancer Effects

A notable study evaluated the anticancer effects of a related compound on MDA-MB-231 cells. The findings included:

| Parameter | Value |

|---|---|

| IC₅₀ (MDA-MB-231) | 0.126 μM |

| Selectivity Index (MCF10A vs MDA-MB-231) | 19-fold increase |

| Apoptotic Marker (Caspase 9) | 27.13 ± 0.54 ng/mL |

This study illustrates the compound's potential for selective targeting of cancer cells while sparing normal cells .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the behavior of this compound within biological systems. Key findings include:

| Parameter | Value |

|---|---|

| C_max | 592 ± 62 mg/mL |

| Half-life (t₁/₂) | 27.4 nM |

| Bioavailability | Moderate |

These parameters suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications .

Propiedades

IUPAC Name |

5-hydroxy-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)11(17)6-9(10)8-16/h6-8,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYRVWEZNGBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.